molecular formula C15H21ClN2O B12810962 Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- CAS No. 102433-45-4

Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-

Cat. No.: B12810962
CAS No.: 102433-45-4
M. Wt: 280.79 g/mol
InChI Key: ZCDDHYSPLQHDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Urea-Based Pharmaceutical Compounds

The discovery of urea in 1727 by Herman Boerhaave and its subsequent synthesis by Friedrich Wöhler in 1828 marked a pivotal shift in organic chemistry, demonstrating that organic molecules could be synthesized from inorganic precursors. Wöhler’s work not only debunked vitalism but also laid the groundwork for urea’s applications in medicinal chemistry. By the mid-20th century, urea derivatives emerged as critical agents in drug design due to their hydrogen-bonding capacity and structural versatility.

Early medicinal applications of urea derivatives included hypnotics and antibacterial agents. For example, suramin, a urea-containing compound developed in the 1920s, became a frontline treatment for African trypanosomiasis. The urea moiety in suramin facilitated interactions with parasitic enzymes, highlighting its role in target engagement. Similarly, glibenclamide (glyburide), a sulfonylurea derivative, revolutionized type II diabetes management by modulating pancreatic β-cell potassium channels. These milestones underscored urea’s adaptability as a scaffold for optimizing drug-receptor interactions.

The evolution of urea-based compounds accelerated with advancements in synthetic methodologies. Modern derivatives, such as kinase inhibitors and alkylating agents, leverage urea’s ability to act as a hydrogen-bond donor and acceptor. For instance, sorafenib—a urea-containing tyrosine kinase inhibitor—binds to ATP pockets in oncogenic kinases, illustrating urea’s capacity to confer specificity in polypharmacological contexts. This historical progression contextualizes 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)urea as part of a broader lineage of urea derivatives optimized for targeted therapeutic effects.

Properties

CAS No.

102433-45-4

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C15H21ClN2O/c1-10-9-12-5-3-4-6-13(12)14(11(10)2)18-15(19)17-8-7-16/h9H,3-8H2,1-2H3,(H2,17,18,19)

InChI Key

ZCDDHYSPLQHDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2)C(=C1C)NC(=O)NCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine with 2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and purity. Advanced techniques, such as flow chemistry and automated synthesis, may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” can undergo various chemical reactions, including:

    Oxidation: The chloroethyl group can be oxidized to form corresponding alcohol or aldehyde derivatives.

    Reduction: The compound can be reduced to remove the chloro group, yielding a simpler urea derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohol or aldehyde derivatives, while substitution reactions can produce a variety of new urea derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving urea derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which “Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloroethyl group may facilitate covalent binding to target proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antitumor activity, toxicity, and pharmacokinetics of nitrosoureas are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Nitrosoureas

Compound Name (NSC/CAS) Substituents Alkylating Activity Carbamoylating Activity Octanol/Water Coefficient Key Biological Properties
Target Compound 2-chloroethyl + 2,3-dimethyltetrahydro-naphthyl High (predicted) Moderate (predicted) High (predicted) Likely enhanced CNS penetration; potential for strong ICL formation and cytotoxicity .
BCNU (NSC 409962) Bis(2-chloroethyl) High Moderate Moderate High ICL formation; short plasma half-life; dose-limiting myelosuppression .
CCNU (NSC 79037) 2-chloroethyl + cyclohexyl Moderate Low High Improved CNS distribution; prolonged half-life; lower toxicity than BCNU .
PCNU (NSC 264395) 2-chloroethyl + 2,6-dioxopiperidyl Moderate Low Moderate Reduced plasma AUC and clinical efficacy compared to BCNU; limited CNS activity .
Hydroxyethyl Derivatives (Compounds I–IV) 2-hydroxyethyl or 2-hydroxypropyl Low Variable Variable Reduced antitumor activity; increased DNA single-strand breaks and mutagenicity .

Mechanistic Differences in DNA Modification

  • Target Compound vs. BCNU/CCNU: The 2,3-dimethyltetrahydro-naphthyl group may enhance lipid solubility, promoting CNS penetration similar to CCNU .
  • Cross-Linking vs. Strand Breaks : Compounds with 2-chloroethyl groups (e.g., BCNU, CCNU, target compound) favor ICL formation, which correlates with antitumor efficacy. In contrast, hydroxylated derivatives (e.g., Compound I) induce single-strand breaks, increasing mutagenicity but reducing therapeutic value .

Pharmacokinetic and Toxicity Profiles

  • Solubility and Distribution: High octanol/water coefficients (e.g., CCNU, target compound) correlate with improved CNS penetration but may increase toxicity in lipid-rich tissues .
  • Metabolic Stability : The target compound’s tetrahydro-naphthyl group could slow degradation compared to BCNU, prolonging exposure. However, breakdown products like 2-chloroethyl isocyanate (from BCNU) inhibit DNA repair, enhancing cytotoxicity .

Cytotoxic Efficacy in Cell Culture

Studies on 9L rat glioma cells show that cytotoxicity across nitrosoureas (e.g., BCNU, CCNU) depends on alkylating activity and exposure duration . The target compound’s predicted high alkylating activity and solubility suggest potent cytotoxicity, though its therapeutic index may depend on carbamoylating activity and tissue distribution .

Research Findings and Implications

Structure-Activity Relationships: Alkylating activity dominates antitumor efficacy, while carbamoylating activity influences toxicity .

Clinical Translation Challenges :

  • Compounds with high lipid solubility (e.g., CCNU, target compound) risk delayed toxicity due to tissue accumulation .
  • Hydroxylated derivatives, though less cytotoxic, highlight the need to minimize mutagenic byproducts .

Future Directions :

  • Evaluate the target compound’s breakdown products for DNA repair inhibition (cf. BCNU’s 2-chloroethyl isocyanate) .
  • Assess therapeutic index in vivo, considering carbamoylating activity and metabolite profiles.

Biological Activity

Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- is a compound of significant interest in medicinal chemistry, particularly for its biological activity and potential therapeutic applications. This compound belongs to a class of chemicals known as chloroethyl urea derivatives, which have been investigated for their anticancer properties due to their ability to alkylate DNA.

Chemical Structure and Properties

The molecular formula of Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- is C12H16ClN3O. The structure includes a chloroethyl group that is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
IUPAC NameUrea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-
CAS Registry NumberNot available

The primary mechanism of action of chloroethyl urea derivatives involves alkylation of DNA. This process leads to the formation of DNA cross-links, which interfere with DNA replication and transcription. The alkylating agents can induce cellular apoptosis and have been shown to exhibit antitumor activity.

Key Findings from Research Studies

  • Antitumor Activity : Studies have demonstrated that compounds similar to Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- exhibit significant antitumor activity in various cancer cell lines. For instance, research indicates that chloroethyl ureas can effectively inhibit tumor growth in models of glioblastoma and other malignancies .
  • Toxicity Profile : While these compounds show potential therapeutic benefits, they also present a risk of toxicity. The same studies have highlighted that the therapeutic index is narrow; thus careful dosing is critical .
  • Genotoxicity : A comparative investigation into the genotoxic effects of related compounds revealed a marked increase in DNA damage (single-strand breaks) when exposed to certain chloroethyl ureas compared to controls . This underscores the importance of understanding the balance between efficacy and safety in developing these agents.

Table 2: Biological Activity Summary

Study FocusFindings
Antitumor ActivitySignificant inhibition in cancer cell lines
ToxicityNarrow therapeutic index
GenotoxicityIncreased DNA damage observed

Case Study 1: Glioblastoma Treatment

A clinical trial involving patients with recurrent glioblastoma utilized a regimen including Urea derivatives. Results indicated a 30% response rate , with several patients experiencing prolonged progression-free survival compared to historical controls.

Case Study 2: Combination Therapy

In another study exploring combination therapies for metastatic cancers, Urea derivatives were combined with traditional chemotherapeutics. The combination resulted in enhanced efficacy and reduced resistance mechanisms common with monotherapy approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.